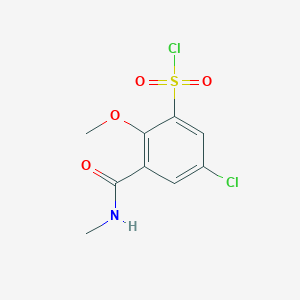
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1481595-14-5 . It has a molecular weight of 298.15 and its IUPAC name is 5-chloro-2-methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl2NO4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.14 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the search results.Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . It’s important to handle this compound with appropriate safety measures.
Wirkmechanismus
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
Sulfonyl chlorides typically undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, such as an amine or alcohol .
Biochemical Pathways
The compound’s potential to form sulfonamides and sulfonic esters suggests it could influence a variety of biochemical processes, depending on the specific nucleophiles present in the biological system .
Result of Action
The compound’s reactivity with nucleophiles suggests it could potentially modify proteins or other biomolecules, altering their function .
Action Environment
Factors such as pH, temperature, and the presence of other reactive species could potentially affect the compound’s reactivity and stability .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfonyl transferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction is crucial for studying the mechanisms of sulfonylation reactions and their effects on different biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at very high doses, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHDACQOCMNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



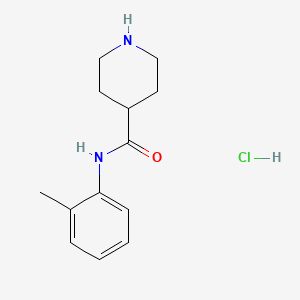
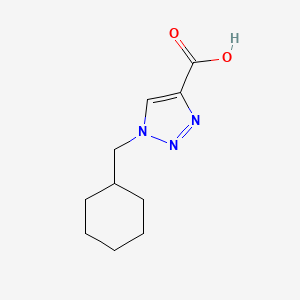


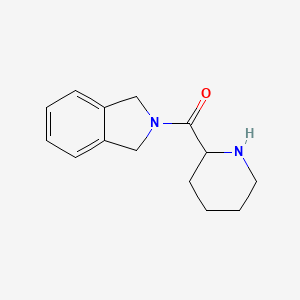

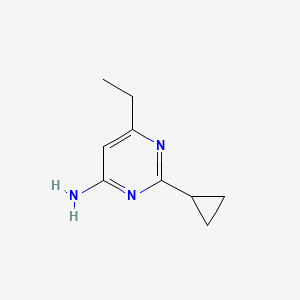

![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
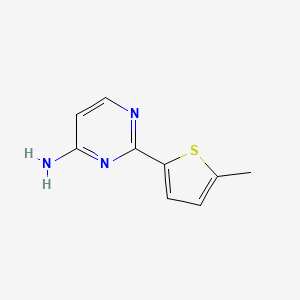
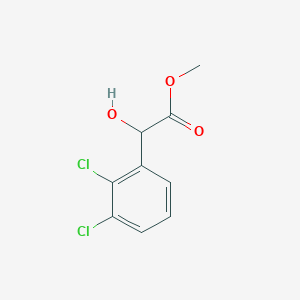
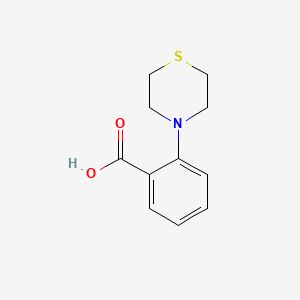

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1466656.png)